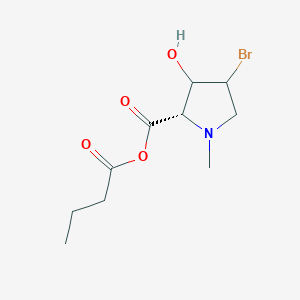
(R)-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate is a chiral compound that consists of a pyrrolidine ring substituted with a benzyl group and an amine group, along with a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride.
Introduction of the Phenylacetate Moiety: The phenylacetate moiety can be introduced through an esterification reaction involving phenylacetic acid and an alcohol derivative of the pyrrolidine compound.
Industrial Production Methods
Industrial production of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the carbonyl group of the phenylacetate moiety to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable bases or catalysts.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate.
Phenylacetate Derivatives: Compounds with phenylacetate moieties, such as phenylacetic acid esters, are also similar.
Uniqueness
Chirality: The presence of chiral centers in ®-1-Benzylpyrrolidin-3-amine (S)-2-hydroxy-2-phenylacetate makes it unique compared to other non-chiral compounds.
Structural Complexity: The combination of a pyrrolidine ring, benzyl group, amine group, and phenylacetate moiety provides a unique structural framework that can be exploited for various applications.
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(3R)-1-benzylpyrrolidin-3-amine;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H16N2.C8H8O3/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,11H,6-9,12H2;1-5,7,9H,(H,10,11)/t11-;7-/m10/s1 |
InChI-Schlüssel |
YRFBYMGNTRNRHC-HGOAGKEZSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Kanonische SMILES |
C1CN(CC1N)CC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


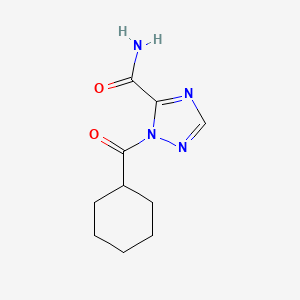

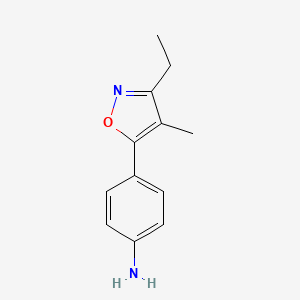
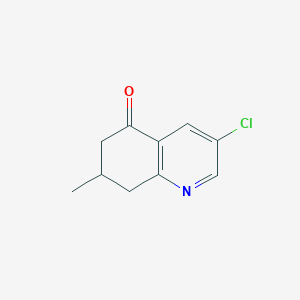
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)





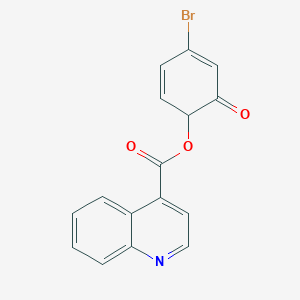
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
